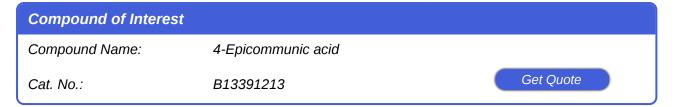


discovery and history of communic acids

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An In-depth Technical Guide to the Discovery and History of Abscisic Acid

A Note on Terminology: Initial searches for "communic acids" did not yield relevant results in scientific literature. It is highly probable that this was a typographical error for "abscisic acid," a major plant hormone deeply involved in cellular communication and signaling, particularly in response to stress. This guide focuses on abscisic acid (ABA).

Introduction

Abscisic acid (ABA) is a pivotal plant hormone, a sesquiterpenoid (C15), that orchestrates a wide array of developmental processes and adaptive responses to environmental challenges. [1] It is a key regulator in seed maturation and dormancy, organ size control, and stomatal closure. [2] Its role as a central mediator in response to abiotic stresses like drought, salinity, and cold has earned it the moniker "stress hormone." [3] This document provides a comprehensive overview of the discovery, history, experimental basis, and signaling pathways of ABA for researchers, scientists, and professionals in drug and agricultural development.

Discovery and History

The journey to identifying ABA was marked by independent research lines converging on a single, powerful growth inhibitor.

• Early 1960s: Three distinct research groups independently isolated a substance with inhibitory effects on plant growth.



- Frederick Addicott's Group: While studying the abscission (shedding) of cotton fruits, they
 isolated two compounds they named "abscisin I" and "abscisin II."[2][4] Abscisin II is the
 molecule now known as abscisic acid.
- Philip Wareing's Group: Investigating bud dormancy in woody plants, this team identified an inhibitor they called "dormin."
- Van Steveninck's Group: This research focused on the abscission of flowers and fruits in lupine, also leading to the discovery of the same inhibitory compound.
- 1965: It was chemically confirmed that abscisin II and dormin were the same compound.
- 1968: A consensus was reached among the scientific community to name the compound abscisic acid (ABA). While the name reflects its initial discovery related to abscission, its roles in stress response and seed maturation are now understood to be more prominent.

The timeline of ABA research can be broadly categorized as follows:

- 1950s-1960s: Discovery and initial studies on its physiological effects, such as regulating seed dormancy and germination.
- 1970s-1990s: Elucidation of ABA biosynthesis and metabolic pathways, greatly aided by the use of Arabidopsis mutants deficient in ABA synthesis.
- 2000s-Present: Significant breakthroughs in understanding ABA perception and signaling pathways, including the identification of its receptors, linking the hormone to its core signaling components for the first time.

ABA Biosynthesis and Metabolism

ABA is synthesized in various plant tissues, including roots, leaves, and flowers, primarily within plastids like chloroplasts. The synthesis pathway is an indirect one, originating from the cleavage of a C40 carotenoid, zeaxanthin.

Key Steps in Biosynthesis:

Zeaxanthin to Violaxanthin: A series of epoxidations convert zeaxanthin to violaxanthin.



- Formation of 9-cis-neoxanthin: Violaxanthin is converted to 9-trans-neoxanthin, which is then isomerized to the 9-cis form.
- Cleavage to Xanthoxin: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9cis-neoxanthin to produce the C15 precursor, xanthoxin. This is the rate-limiting and first committed step in ABA biosynthesis.
- Cytosolic Conversion: Xanthoxin moves from the plastid to the cytosol, where it is converted in two steps to active ABA, via the intermediate abscisic aldehyde.

ABA levels are tightly regulated through a balance of biosynthesis and catabolism. The primary catabolic pathway involves hydroxylation at the 8' position by CYP707A family enzymes to form phaseic acid.

Core Signaling Pathway

The elucidation of the core ABA signaling pathway was a major breakthrough. It operates as a double-negative regulatory module.

Core Components:

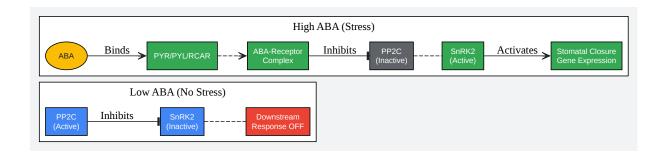
- Receptors (PYR/PYL/RCAR): These are the Pyrabactin Resistance (PYR)/PYR1-Like (PYL)/Regulatory Component of ABA Receptor proteins that perceive and bind to ABA.
- Negative Regulators (PP2Cs): Clade A Type 2C Protein Phosphatases (PP2Cs) are the primary negative regulators. In the absence of ABA, they are active and suppress downstream signaling.
- Positive Regulators (SnRK2s): SNF1-related Protein Kinases (subfamily 2) are the main positive regulators. They are inhibited by active PP2Cs.

Mechanism of Action:

- No Stress (Low ABA): PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway
 off.
- Stress (High ABA): ABA binds to the PYR/PYL/RCAR receptors. This ABA-receptor complex then binds to and inhibits the PP2Cs.



Pathway Activation: The inhibition of PP2Cs releases SnRK2s from their suppression.
 Activated SnRK2s then phosphorylate and activate downstream targets, including ion channels (like SLAC1) and transcription factors (like ABFs), leading to physiological responses such as stomatal closure and stress-responsive gene expression.



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Core ABA signaling pathway under low and high ABA concentrations.

Quantitative Data

Quantification of ABA is critical for studying its physiological roles. Various methods are employed, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being a gold standard for its sensitivity and specificity.



Method	Limit of Detection (LOD)	Sample Type	Key Features	Reference
GC-Electron Capture Detection	High sensitivity (pg range)	Purified plant extracts	Requires derivatization (e.g., with pentafluorobenzy I bromide) for volatility and detection.	
HPLC-PDA	pmol range	Plant extracts	Isocratic separation with UV detection (e.g., at 254 nm). Requires standard calibration curves.	
LC-MS/MS	fg to pg range	Crude or purified extracts	High specificity and sensitivity, uses internal standards (e.g., deuterated ABA) for accurate quantification.	_
Quantitative Immuno-PCR (qIPCR)	2.5 fg	Crude plant extracts	Combines antibody specificity with PCR signal amplification for ultra-sensitive detection.	

Table 1: Comparison of methods for the quantitative analysis of Abscisic Acid.



Key Experimental Protocols

Precise and reproducible protocols are essential for ABA research. Below are summaries of standard methodologies for ABA extraction and quantification.

Protocol 1: ABA Extraction from Plant Seeds for LC-MS/MS Analysis

This protocol outlines the extraction of ABA from seed tissue for subsequent quantification.

Objective: To extract and purify ABA from plant seeds.

Methodology:

 Homogenization: Grind 7-8 seeds into a fine powder using a mixer mill. Weigh approximately 100 mg of the ground powder.

Extraction:

- Add 1 mL of an extraction solution (e.g., 100% Methanol) spiked with a known amount of an internal standard (e.g., D6-ABA) to the sample tube.
- Sonicate the sample for 15 minutes to facilitate extraction.
- Centrifuge at 14,000 rpm for 5 minutes and collect the supernatant.
- Repeat the extraction step with another 1 mL of the standard solution, sonicate, and centrifuge again.
- Combine the supernatants (total ~2 mL).

Drying and Reconstitution:

- Dry the combined supernatant completely under vacuum (e.g., using a SpeedVac) for approximately 2 hours.
- \circ Re-suspend the dried extract in a suitable solvent (e.g., 100 μ L of 50% Methanol) by sonicating for 1 minute.

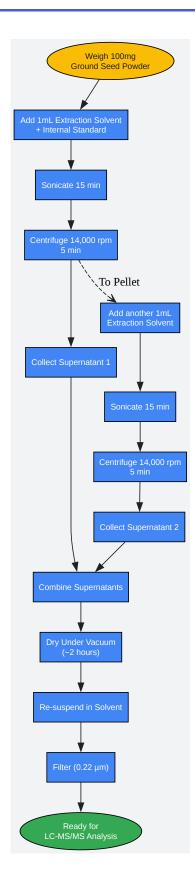






- Purification:
 - Centrifuge the re-suspended solution at 14,000 rpm for 5 minutes.
 - $\circ~$ Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial.
- Analysis: The sample is now ready for injection into an LC-MS/MS system for quantification.





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Workflow for ABA extraction from plant seeds.



Protocol 2: UPLC-MS/MS Quantification of ABA

This protocol details the instrumental analysis phase.

Objective: To quantify ABA concentrations using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

- Chromatographic Separation (UPLC):
 - Solvents: Mobile phase A: 1% acetic acid in water. Mobile phase B: Acetonitrile.
 - Column: A suitable C18 column.
 - Flow Rate: 0.35 mL/min.
 - Gradient: A typical gradient runs from 20% B to 95% B over 5 minutes, followed by reequilibration.
 - Injection Volume: 10-40 μL.
- Mass Spectrometry Detection (MS/MS):
 - Ionization Mode: Negative ion electrospray (H-ESI).
 - Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor-to-product ion transition.
 - MRM Transitions:
 - Endogenous ABA: 263.2 → 153.1
 - D6-ABA (Internal Standard): 269.2 → 159.1
- Quantification: The concentration of endogenous ABA is calculated by comparing the peak area ratio of the endogenous ABA transition to the internal standard transition against a standard calibration curve.



Conclusion and Future Directions

Since its discovery over half a century ago, our understanding of abscisic acid has evolved from viewing it as a simple growth inhibitor to recognizing it as a master regulator of plant development and stress physiology. The elucidation of its core signaling pathway has provided key targets for the genetic engineering of crops with enhanced drought tolerance and improved water use efficiency. Future research will likely focus on the complex crosstalk between ABA and other hormone signaling pathways, the development of novel ABA analogues for agricultural applications, and leveraging genomic data to breed more resilient crops for a changing climate.

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